molecular formula C23H25N3O5S B11512788 N-(4-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide

N-(4-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11512788
M. Wt: 455.5 g/mol
InChI Key: NIMXKLODSVVHCN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide: is a complex organic compound with a unique structure that combines a piperidine ring, a quinoline moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Quinoline Moiety: The quinoline group is introduced via a nucleophilic substitution reaction.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using sulfonyl chlorides.

    Final Coupling: The final step involves coupling the piperidine ring with the quinoline-sulfonyl intermediate under specific conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a dihydroquinoline derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) under pressure.

    Substitution: Halogenating agents like bromine (Br₂) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular processes.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the quinoline moiety can intercalate with DNA or other biomolecules. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)sulfanilamide: Similar in structure but lacks the quinoline moiety.

    4-Methoxyformanilide: Contains the methoxyphenyl group but lacks the piperidine and quinoline components.

    4(3H)-quinazolinone: Shares the quinoline structure but differs in the rest of the molecule.

Uniqueness

N-(4-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a quinoline moiety, and a sulfonyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-(8-methoxyquinolin-5-yl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C23H25N3O5S/c1-30-18-7-5-17(6-8-18)25-23(27)16-11-14-26(15-12-16)32(28,29)21-10-9-20(31-2)22-19(21)4-3-13-24-22/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,25,27)

InChI Key

NIMXKLODSVVHCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C4C=CC=NC4=C(C=C3)OC

Origin of Product

United States

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